molecular formula C14H12N4O B2673912 2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetonitrile CAS No. 921800-57-9

2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetonitrile

Cat. No. B2673912
CAS RN: 921800-57-9
M. Wt: 252.277
InChI Key: ONLZDYTYYWJDJO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetonitrile” is characterized by the presence of an oxadiazole ring attached to an indole ring via a two-carbon linker. The ethyl group is attached to the oxadiazole ring.


Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 141.17 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a topological polar surface area of 64.9 Ų .

Scientific Research Applications

Synthesis and Screening for Biological Activities

  • Novel compounds containing the 1,3,4-oxadiazole moiety and indole-based structures have been synthesized, demonstrating antimicrobial and anti-inflammatory activities. These compounds were obtained in good yields and their chemical structures were elucidated by various spectroscopic methods (Gadegoni & Manda, 2013).

Chemosensor Applications

  • An 1,3,4-oxadiazole-based fluorescence chemosensor has been developed for the detection of Zn2+ in aqueous solution, demonstrating its utility in biological imaging applications in living cells. The chemosensor exhibited a significant fluorescence enhancement upon Zn2+ binding, analyzed through time-resolved fluorescence decay and DFT calculations (Zhou et al., 2012).

Reactivity and Stability Studies

  • The stability and reactivity of a 1,2,4-oxadiazole derivative, BMS-708163, were investigated under various conditions to understand its degradation kinetics and mechanism. This study aimed at enabling the design of a robust drug product by identifying optimal conditions for compound stability (Hartley et al., 2012).

Antioxidant and Enzyme Inhibition Properties

  • Synthesis of indole-2-carbohydrazides and 2-(indol-2-yl)-1,3,4-oxadiazoles has been reported, with these compounds evaluated for their antioxidant properties and acetylcholinesterase inhibition activities. The study highlighted the potential of these compounds in the development of therapeutic agents for neurodegenerative diseases (Bingul et al., 2019).

Antifungal and Antidiabetic Potential

  • A novel series of 2-((2-Aryl thiazol-4-yl)methyl)-5-(alkyl/alkylnitrile thio)-1,3,4-oxadiazole derivatives were synthesized and evaluated for their antifungal properties, demonstrating moderate to good activity against various fungal strains. This research contributes to the search for new antifungal agents (Shelke et al., 2014).

  • Indole-based oxadiazole scaffolds with N-substituted acetamides have been synthesized and assessed for their anti-diabetic potential via α-glucosidase enzyme inhibition, showcasing the potential of these compounds as lead molecules for antidiabetic agent development (Nazir et al., 2018).

properties

IUPAC Name

2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O/c1-2-13-16-17-14(19-13)12-9-10-5-3-4-6-11(10)18(12)8-7-15/h3-6,9H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONLZDYTYYWJDJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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